molecular formula C8H9FO2S B12533214 2-Fluoro-1-(methanesulfonyl)-4-methylbenzene CAS No. 828270-63-9

2-Fluoro-1-(methanesulfonyl)-4-methylbenzene

Cat. No.: B12533214
CAS No.: 828270-63-9
M. Wt: 188.22 g/mol
InChI Key: GHLKMUFOKGPMRY-UHFFFAOYSA-N
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Description

2-Fluoro-1-(methanesulfonyl)-4-methylbenzene is an organic compound with the molecular formula C8H9FO2S It is a derivative of benzene, where a fluorine atom is substituted at the second position, a methanesulfonyl group at the first position, and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(methanesulfonyl)-4-methylbenzene typically involves the introduction of the fluorine and methanesulfonyl groups onto a benzene ring. One common method is the sulfonylation of 2-fluoro-4-methylbenzene using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(methanesulfonyl)-4-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The methyl group can undergo reactions such as nitration, sulfonation, or halogenation.

    Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Reduction: Formation of 2-Fluoro-4-methylbenzene.

Scientific Research Applications

2-Fluoro-1-(methanesulfonyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of pharmaceuticals and agrochemicals.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(methanesulfonyl)-4-methylbenzene involves its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The presence of the fluorine atom and methanesulfonyl group enhances its reactivity towards nucleophiles and electrophiles, respectively. These reactions enable the compound to form new carbon-carbon or carbon-heteroatom bonds, contributing to the development of novel chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(methanesulfonyl)benzene
  • 4-Fluoro-1-(methanesulfonyl)benzene
  • 2-Fluoro-4-methylbenzene

Uniqueness

2-Fluoro-1-(methanesulfonyl)-4-methylbenzene is unique due to the specific positioning of the fluorine, methanesulfonyl, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

828270-63-9

Molecular Formula

C8H9FO2S

Molecular Weight

188.22 g/mol

IUPAC Name

2-fluoro-4-methyl-1-methylsulfonylbenzene

InChI

InChI=1S/C8H9FO2S/c1-6-3-4-8(7(9)5-6)12(2,10)11/h3-5H,1-2H3

InChI Key

GHLKMUFOKGPMRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C)F

Origin of Product

United States

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